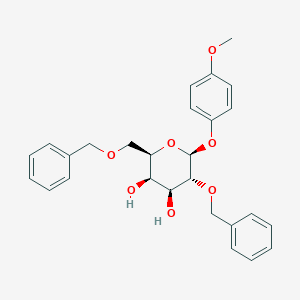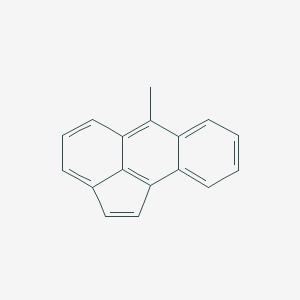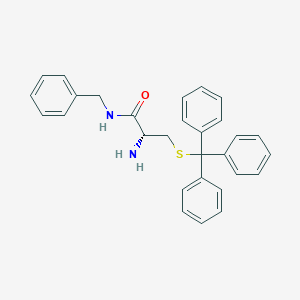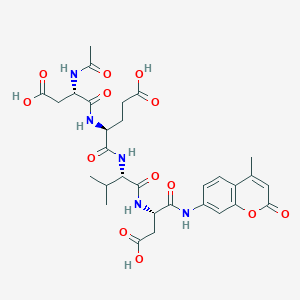
1-Propan-2-ylazepine-4,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propan-2-ylazepine-4,5-dione, also known as levetiracetam, is a pyrrolidine derivative that is used as an anticonvulsant drug. It is a relatively new drug that was first approved by the US Food and Drug Administration in 1999. Since then, it has been widely used in the treatment of epilepsy and other neurological disorders.
Mechanism Of Action
The exact mechanism of action of 1-Propan-2-ylazepine-4,5-dionem is not fully understood. However, it is believed to work by modulating the release of neurotransmitters in the brain. Specifically, it binds to SV2A, which is involved in the release of neurotransmitters, and reduces the release of excitatory neurotransmitters. This reduces the likelihood of seizures.
Biochemical And Physiological Effects
Levetiracetam has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate, an excitatory neurotransmitter that is involved in the development of seizures. It has also been shown to increase the release of GABA, an inhibitory neurotransmitter that reduces the likelihood of seizures.
Advantages And Limitations For Lab Experiments
One advantage of 1-Propan-2-ylazepine-4,5-dionem is that it has a high degree of selectivity for SV2A, which reduces the likelihood of side effects. It is also relatively safe and well-tolerated, with few drug interactions. However, one limitation is that it can be expensive to produce, which may limit its use in research.
Future Directions
There are a number of future directions for research on 1-Propan-2-ylazepine-4,5-dionem. One area of interest is its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in combination with other anticonvulsant drugs to improve seizure control. Additionally, there is ongoing research into the development of new drugs that target SV2A, which may lead to the development of more effective treatments for epilepsy and other neurological disorders.
Synthesis Methods
The synthesis of 1-Propan-2-ylazepine-4,5-dionem involves the reaction of (S)-alpha-ethyl-2-oxo-pyrrolidineacetamide with isopropyl chloroformate in the presence of a base. The resulting intermediate is then treated with sodium azide to form the desired product. The synthesis method is straightforward and can be easily scaled up for industrial production.
Scientific Research Applications
Levetiracetam has been extensively studied for its anticonvulsant properties. It is believed to work by binding to a specific site on the synaptic vesicle protein 2A (SV2A), which is involved in the release of neurotransmitters. This binding reduces the release of excitatory neurotransmitters, which in turn reduces the likelihood of seizures.
properties
CAS RN |
162712-49-4 |
|---|---|
Product Name |
1-Propan-2-ylazepine-4,5-dione |
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-propan-2-ylazepine-4,5-dione |
InChI |
InChI=1S/C9H11NO2/c1-7(2)10-5-3-8(11)9(12)4-6-10/h3-7H,1-2H3 |
InChI Key |
PKALNGSCMOVLQZ-UHFFFAOYSA-N |
SMILES |
CC(C)N1C=CC(=O)C(=O)C=C1 |
Canonical SMILES |
CC(C)N1C=CC(=O)C(=O)C=C1 |
synonyms |
1H-Azepine-4,5-dione,1-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde](/img/structure/B60974.png)
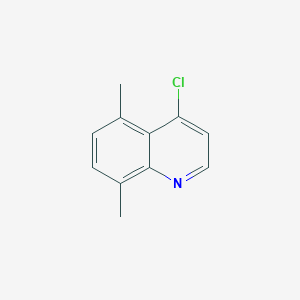
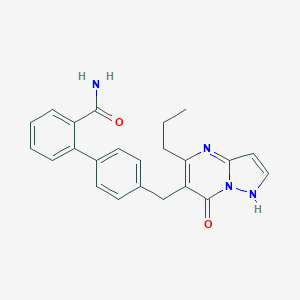
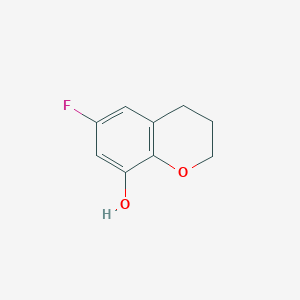
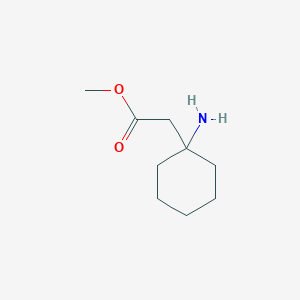
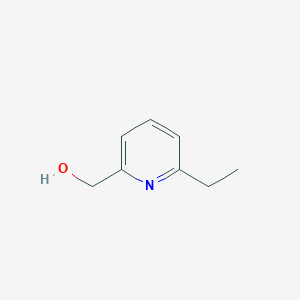
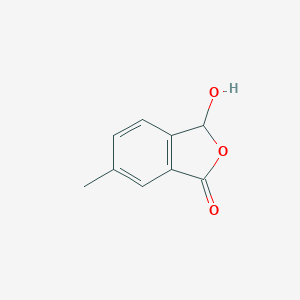
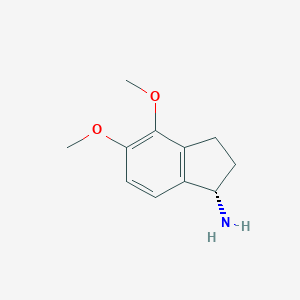
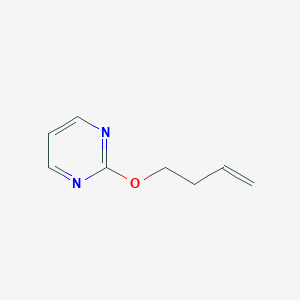
![2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline](/img/structure/B60998.png)
